molecular formula C16H22N6O3 B4730034 7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4730034
M. Wt: 346.38 g/mol
InChI Key: UWSSFYPXAKLMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of purine derivatives, including 7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, involves exploring their synthesis, structure, and properties due to their potential in various scientific applications. These compounds belong to a broader class of heterocyclic compounds with significant pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of purine derivatives typically involves multistep chemical reactions, starting from simple precursors to obtain the desired complex molecules. For instance, the intramolecular alkylation process is a common method to form purine structures, as demonstrated in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are fundamental techniques in determining the molecular structure of purine derivatives. For example, the spatial structure of novel oxadiazole derivatives has been elucidated using X-ray diffraction analysis, demonstrating the utility of these techniques in confirming molecular configurations (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Reactions and Properties

Purine derivatives engage in various chemical reactions, reflecting their chemical reactivity and potential for further functionalization. Cycloaddition reactions, for example, are commonly employed to introduce new functional groups into the purine core, expanding the chemical diversity and potential applications of these compounds (Šimo, Rybár, & Alföldi, 2000).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. Quantitative investigations into intermolecular interactions present in purine derivatives offer insights into their crystal packing and stability, which are essential for designing new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, pKa, and stability, dictate the potential use of purine derivatives in various applications. Studies on the biological activity of thiazolo-pyrimidines, for instance, highlight the importance of understanding these properties for drug design and development (Goyal, Kaur, Kaur, Gupta, & Gupta, 2023).

properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-6-25-8-7-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)9(2)10(3)19-22/h6-8H2,1-5H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSSFYPXAKLMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.